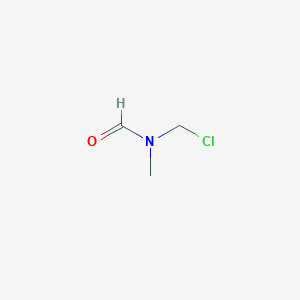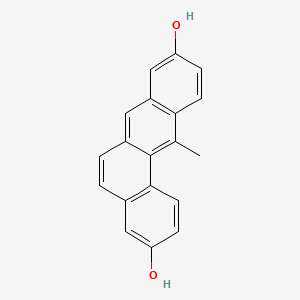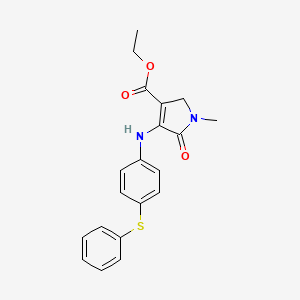
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an ethoxy group, a methyl-butenyl side chain, and a tetrazolyl group, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common approach might include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Ethoxy Group: Ethylation reactions using ethyl halides in the presence of a base can introduce the ethoxy group at the desired position.
Attachment of the Methyl-Butenyl Side Chain: This step may involve alkylation reactions using suitable alkyl halides or alkenes.
Incorporation of the Tetrazolyl Group: The tetrazolyl group can be introduced through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups, such as the tetrazolyl group, to yield amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or methyl-butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, modulating their activity. The presence of the tetrazolyl group suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: Similar benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Another class of benzopyran compounds with diverse biological activities.
Tetrazoles: Compounds containing the tetrazolyl group, often used in pharmaceuticals.
Uniqueness
The unique combination of functional groups in 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- sets it apart from other benzopyran derivatives, potentially offering distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
76239-49-1 |
|---|---|
Fórmula molecular |
C17H18N4O3 |
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
7-ethoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C17H18N4O3/c1-4-23-14-9-15-12(7-11(14)6-5-10(2)3)8-13(17(22)24-15)16-18-20-21-19-16/h5,7-9H,4,6H2,1-3H3,(H,18,19,20,21) |
Clave InChI |
ACJONDVTWOHKQG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


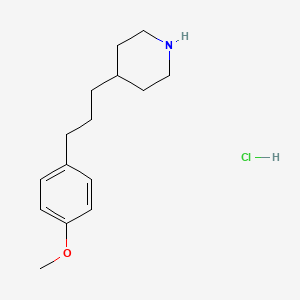
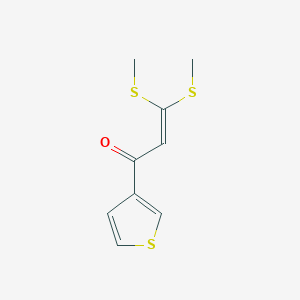

![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)


